
6-Quinolinecarboxaldehyde, 4-ethoxy-
Overview
Description
6-Quinolinecarboxaldehyde, 4-ethoxy- is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Quinolinecarboxaldehyde, 4-ethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Quinolinecarboxaldehyde, 4-ethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity: Quinoline derivatives, including 6-Quinolinecarboxaldehyde, 4-ethoxy-, have demonstrated significant antimicrobial properties. Research indicates that compounds within this class can inhibit bacterial growth and exhibit activity against various pathogens. For instance, quinoline derivatives have been shown to be effective against Clostridium perfringens, a bacterium associated with food poisoning and other infections .
Anticancer Properties: Quinoline-based compounds are being investigated for their potential as anticancer agents. A study highlighted the efficacy of related quinoline derivatives in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition . The structural modifications in compounds like 6-Quinolinecarboxaldehyde, 4-ethoxy- may enhance their selectivity and potency against cancer cells.
Synthesis of Novel Compounds
Building Block for Complex Molecules: 6-Quinolinecarboxaldehyde, 4-ethoxy- serves as a valuable intermediate in synthesizing more complex quinoline derivatives. Its reactivity allows it to participate in various chemical reactions, leading to the development of new compounds with potential biological activities.
Industrial Applications: In the industrial sector, this compound is utilized in the synthesis of dyes and pigments. Its unique chemical structure allows it to participate in reactions that yield colorants used in textiles and coatings . Additionally, it plays a role in developing agrochemicals, contributing to agricultural productivity.
Case Studies and Research Findings
Properties
CAS No. |
879323-78-1 |
---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-ethoxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12-5-6-13-11-4-3-9(8-14)7-10(11)12/h3-8H,2H2,1H3 |
InChI Key |
FCAGRXFTJQMQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=C(C=CC2=NC=C1)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.